molecular formula C10H7BrN2O B13551663 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13551663
M. Wt: 251.08 g/mol
InChI Key: LXRQVSPXALUCOV-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include iodine, TBHP, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, influencing their activity. The nitrile group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2

InChI Key

LXRQVSPXALUCOV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=CC=N2)Br

Origin of Product

United States

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